Cas no 1079-71-6 (1,2,3,4,5,6,7,8-octahydroanthracene)

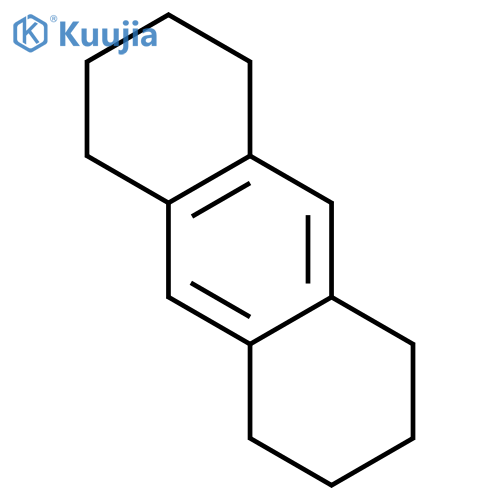

1079-71-6 structure

商品名:1,2,3,4,5,6,7,8-octahydroanthracene

1,2,3,4,5,6,7,8-octahydroanthracene 化学的及び物理的性質

名前と識別子

-

- Anthracene,1,2,3,4,5,6,7,8-octahydro-

- 1,2,3,4,5,6,7,8-OCTAHYDROANTHRACENE

- 1,2,3,4,5,6,7,8-OCTAHYDROANTHRACENE,MP 72-73DEG

- 1,2,3,4,5,6,7,8-Octahydro-anthracen

- 1,2,3,4,5,6,7,8-octahydro-anthracene

- Anthracene,1,2,3,4,5,6,7,8-octahydro

- lin-bistetramethylene-benzene

- s-Octahydroanthracene

- sym-octahydroanthracene

- NSC 77943

- Octahydroanthracene

- E74001

- EINECS 214-094-8

- A96H6FM2ET

- Anthracene, 1,2,3,4,5,6,7,8-octahydro-

- 1079-71-6

- NS00023486

- DTXSID90148324

- InChI=1/C14H18/c1-2-6-12-10-14-8-4-3-7-13(14)9-11(12)5-1/h9-10H,1-8H

- BS-53216

- NCIOpen2_000945

- LFAYMJXHGYUQNV-UHFFFAOYSA-N

- NSC77943

- EN300-133176

- EINECS 247-884-6

- Z1198147736

- NSC-77943

- AKOS006274547

- Anthracene, octahydro-

- FT-0693799

- 1,3,4,5,6,7,8-Octahydroanthracene

- CS-0233388

- Anthracene,2,3,4,5,6,7,8-octahydro-

- 26655-71-0

- Anthracene, 1,2,3,4,5,6,7,8-octahydro-(8CI)

- Anthracene, 1,2,3,4,5,6,7,8-octahydro-(8CI)(9CI)

- Anthracene, 1,2,3,4,5,6,7,8octahydro (8CI)

- Anthracene, 1,2,3,4,5,6,7,8octahydro (8CI)(9CI)

- symOctahydroanthracene

- DTXCID0070815

- 1,2,3,4,5,6,7,8Octahydroanthracene

- 1,2,3,4,5,6,7,8-octahydroanthracene

-

- インチ: 1S/C14H18/c1-2-6-12-10-14-8-4-3-7-13(14)9-11(12)5-1/h9-10H,1-8H2

- InChIKey: LFAYMJXHGYUQNV-UHFFFAOYSA-N

- ほほえんだ: C1C2C(=CC3=C(C=2)CCCC3)CCC1

計算された属性

- せいみつぶんしりょう: 186.14100

- どういたいしつりょう: 186.141

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 0

- 重原子数: 14

- 回転可能化学結合数: 0

- 複雑さ: 154

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 0A^2

- 疎水性パラメータ計算基準値(XlogP): 4.7

- ひょうめんでんか: 0

- 互変異性体の数: 何もない

じっけんとくせい

- 密度みつど: 0.9703

- ゆうかいてん: 78°C

- ふってん: 255.8°C (rough estimate)

- フラッシュポイント: 136.4°C

- 屈折率: 1.5372

- PSA: 0.00000

- LogP: 3.44420

1,2,3,4,5,6,7,8-octahydroanthracene セキュリティ情報

1,2,3,4,5,6,7,8-octahydroanthracene 税関データ

- 税関コード:2902909090

- 税関データ:

中国税関コード:

2902909090概要:

2902902909090.その他の芳香族炭化水素。付加価値税:17.0%。税金還付率:9.0%. 規制条件:いいえ。最恵国関税:2.0%. 一般関税:30.0%

申告要素:

製品名, 成分含有量

要約:

2902902909090その他の芳香族炭化水素。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:2.0%.General tariff:30.0%

1,2,3,4,5,6,7,8-octahydroanthracene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-133176-1.0g |

1,2,3,4,5,6,7,8-octahydroanthracene |

1079-71-6 | 95% | 1g |

$256.0 | 2023-04-20 | |

| Enamine | EN300-133176-2.5g |

1,2,3,4,5,6,7,8-octahydroanthracene |

1079-71-6 | 95% | 2.5g |

$503.0 | 2023-04-20 | |

| Enamine | EN300-133176-5.0g |

1,2,3,4,5,6,7,8-octahydroanthracene |

1079-71-6 | 95% | 5g |

$743.0 | 2023-04-20 | |

| Enamine | EN300-133176-0.5g |

1,2,3,4,5,6,7,8-octahydroanthracene |

1079-71-6 | 95% | 0.5g |

$175.0 | 2023-04-20 | |

| Enamine | EN300-133176-0.1g |

1,2,3,4,5,6,7,8-octahydroanthracene |

1079-71-6 | 95% | 0.1g |

$66.0 | 2023-04-20 | |

| Key Organics Ltd | BS-53216-1G |

1,2,3,4,5,6,7,8-Octahydroanthracene |

1079-71-6 | >95% | 1g |

£305.00 | 2025-02-08 | |

| eNovation Chemicals LLC | Y1246185-250mg |

1,2,3,4,5,6,7,8-OCTAHYDROANTHRACENE |

1079-71-6 | 95% | 250mg |

$130 | 2024-06-07 | |

| Enamine | EN300-133176-500mg |

1,2,3,4,5,6,7,8-octahydroanthracene |

1079-71-6 | 95.0% | 500mg |

$175.0 | 2023-09-30 | |

| Enamine | EN300-133176-10000mg |

1,2,3,4,5,6,7,8-octahydroanthracene |

1079-71-6 | 95.0% | 10000mg |

$1101.0 | 2023-09-30 | |

| Enamine | EN300-133176-100mg |

1,2,3,4,5,6,7,8-octahydroanthracene |

1079-71-6 | 95.0% | 100mg |

$66.0 | 2023-09-30 |

1,2,3,4,5,6,7,8-octahydroanthracene 関連文献

-

John Frederick Grove J. Chem. Soc. 1953 483

-

Emma Bresó-Femenia,Bruno Chaudret,Sergio Castillón Catal. Sci. Technol. 2015 5 2741

-

Juan C. Babón,Miguel A. Esteruelas,Ana M. López Chem. Soc. Rev. 2022 51 9717

-

4. 658. Carcinogenic nitrogen compounds. Part IX. The use of aminotetralins for the synthesis of dibenzacridines and related compoundsNg. Ph. Buu-Ho?,Pierre Jacquignon J. Chem. Soc. 1951 2964

-

Xiaowa Nie,Michael J. Janik,Xinwen Guo,Chunshan Song Phys. Chem. Chem. Phys. 2012 14 16644

1079-71-6 (1,2,3,4,5,6,7,8-octahydroanthracene) 関連製品

- 1074-17-5(1-Methyl-2-propylbenzene)

- 119-64-2(1,2,3,4-Tetrahydronaphthalene)

- 496-11-7(Indane)

- 1610-39-5(1,2,3,4,5,6,7,8,9,10,11,12-Dodecahydrotriphenylene)

- 18881-04-4((S)-cis-Verbenol)

- 1261614-82-7(3-Bromo-3',5'-difluoropropiophenone)

- 2228911-53-1(4-(3-Aminoprop-1-en-2-yl)-2-chlorophenol)

- 1354028-27-5(2-Amino-N-[(3S)-1-methylpiperidin-3-yl]-N-propan-2-ylpropanamide)

- 1172813-04-5(Methyl 4-amino-4,5,6,7-tetrahydrobenzofuran-3-carboxylate hydrochloride)

- 2034527-87-0(4-1-(2-methoxyphenyl)cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione)

推奨される供給者

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬